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Compound Name:
Palmitoyl-DL-carnitine chloride,

powder

Cat. No.: B12061794

Get Quote

Executive Summary
Palmitoyl-DL-carnitine chloride (P-DL-C) is a synthetic, long-chain acylcarnitine derivative used

primarily to interrogate mitochondrial fatty acid oxidation (FAO) independent of the rate-limiting

enzyme Carnitine Palmitoyltransferase 1 (CPT1). While the L-isomer is the physiological

substrate, the DL-racemic mixture is frequently utilized in biochemical screens due to cost-

efficiency, despite specific kinetic limitations.

This guide provides a rigorous framework for using P-DL-C in respirometry assays (e.g.,

Seahorse XF, Oroboros O2k), addressing the critical solubility challenges, the inhibitory

potential of the D-isomer, and the precise stoichiometry required for valid data generation.

Mechanistic Role: The CPT1 Bypass
To understand the utility of Palmitoylcarnitine, one must understand the "Carnitine Shuttle"

bottleneck. In intact physiology, long-chain fatty acids (LCFAs) like palmitate cannot traverse

the inner mitochondrial membrane (IMM).[1] They must be converted to acylcarnitines by CPT1

on the outer mitochondrial membrane (OMM).[1]
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The Experimental Advantage: Palmitoylcarnitine is already an acylcarnitine. Therefore, it

bypasses CPT1.

Direct Entry: It enters the intermembrane space through porins and is translocated across

the IMM by Carnitine-Acylcarnitine Translocase (CACT).

Reconversion: Once in the matrix, CPT2 converts it back to Palmitoyl-CoA, which enters

Beta-Oxidation.[2]

Diagnostic Utility: If a system fails to oxidize Palmitate but successfully oxidizes

Palmitoylcarnitine, the defect lies specifically at CPT1.

Pathway Visualization
The following diagram illustrates the entry point of Palmitoylcarnitine relative to native fatty

acids.
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Figure 1: Palmitoylcarnitine bypasses the CPT1 checkpoint, directly accessing the CACT

transporter for matrix entry.

The Isomer Criticality: L- vs. DL-Form
The specific reagent "Palmitoyl-DL-carnitine" is a racemic mixture containing 50% L-isomer

(active) and 50% D-isomer (inactive/inhibitory).

The "D" Isomer Artifact
While the L-isomer is processed by CPT2, the D-isomer is not. However, the D-isomer is not

inert.

Competitive Inhibition: The D-isomer competes with the L-isomer for binding sites on CACT

(translocase) and CPT2.

Kinetic Drag: In high-throughput assays, using DL-carnitine requires higher total

concentrations to achieve the same respiration rate as pure L-carnitine.

Detergent Effects: Because you must double the concentration of the DL-salt to match the L-

content, you double the surfactant load on the mitochondrial membrane. This increases the

risk of non-specific membrane permeabilization (uncoupling).

Recommendation: If using DL-carnitine due to cost, titrate carefully. Do not assume 10 µM DL-

carnitine = 10 µM L-carnitine in efficacy; it often equals ~3-4 µM L-carnitine efficacy due to

competitive inhibition.

Physicochemical Handling & Solubility
Palmitoylcarnitine is an amphiphile (has both hydrophilic and hydrophobic parts). It acts like a

detergent (soap) above its Critical Micelle Concentration (CMC).

The Danger Zone: Free Palmitoylcarnitine >10 µM can dissolve mitochondrial membranes,

causing the "false" appearance of high respiration (uncoupling) followed by rapid cell death.[1]

Protocol: BSA Conjugation (Mandatory)
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To use P-DL-C safely, it must be conjugated to Fatty Acid Free (FAF) Bovine Serum Albumin

(BSA). BSA acts as a "sink," buffering the free concentration and delivering the lipid to the

mitochondria physiologically.

Preparation Steps:

Solvent: Dissolve Palmitoyl-DL-carnitine chloride in water. It may require heating to 40-50°C

and mild sonication to clarify.

Conjugation:

Prepare a stock of substrate-limited BSA (e.g., 0.17 mM BSA in assay medium).

Mix P-DL-C with BSA in a specific molar ratio (typically 6:1 Lipid:BSA or kept below the

saturation limit).

Alternative: For Seahorse assays, P-DL-C is often used without pre-conjugation if the

assay medium contains BSA, but pre-conjugation ensures stability.

Experimental Protocol: Mitochondrial Respiration
Assay
This protocol focuses on the Seahorse XF platform but applies to Oroboros O2k (High-

Resolution Respirometry).

Prerequisite: This assay requires permeabilized cells (using Plasma Membrane

Permeabilizer/rPFO or Digitonin) or isolated mitochondria.[1] P-DL-C does not cross the

plasma membrane of intact cells efficiently enough for acute real-time assays.

Workflow Visualization
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Figure 2: Injection workflow for assessing FAO capacity using Palmitoylcarnitine.

Step-by-Step Methodology
Assay Medium: Prepare Mitochondrial Assay Solution (MAS) containing 0.2% BSA (Fatty

Acid Free).[3]

Substrate Loading (Port A or Basal):

Concentration: Final well concentration should be 10-40 µM Palmitoyl-DL-carnitine. (Note:

If using pure L-form, 10 µM is standard. For DL, starting at 20-40 µM is common to

overcome D-isomer inhibition, but must be titrated to avoid toxicity).

Co-Substrate:Malate (0.5 mM) is REQUIRED. Acetyl-CoA produced from FAO cannot

enter the TCA cycle without Oxaloacetate (derived from Malate). Without Malate,

respiration will stall.

State 3 Induction (Port B): Inject ADP (saturation level, typically 2-4 mM). This drives ATP

synthase, allowing you to measure the capacity of FAO to generate ATP.

Control (Port C): Oligomycin (inhibits ATP synthase) to determine proton leak.[1]

Maximal Respiration (Port D): FCCP (uncoupler) to determine the electron transport chain's

maximum capacity fueled by lipids.

Data Interpretation & Troubleshooting
Expected Outcomes vs. Artifacts
The table below distinguishes between valid FAO respiration and artifacts caused by the DL-

mixture or improper handling.
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Parameter
Valid FAO
Response

Artifact / Toxicity
Signal

Cause of Artifact

Basal Respiration
Moderate increase

over background.

Extremely high,

unstable rate.

Membrane detergent

effect (P-DL-C >

50µM).

Response to ADP
Sharp, sustained

increase (State 3).

No response or

blunted response.

Lack of Malate (TCA

stall) or D-isomer

inhibition of CPT2.

Response to

Oligomycin

Sharp decrease (State

4).
Minimal decrease.

High proton leak due

to membrane damage

by acylcarnitine.

Response to Etomoxir NO EFFECT.
Decrease in

respiration.

Technical Error:

Etomoxir inhibits

CPT1. Since P-DL-C

bypasses CPT1,

Etomoxir should not

stop respiration. If it

does, you are likely

measuring

endogenous fatty acid

oxidation, not the

added substrate.

Critical "Self-Validation" Check
To confirm your P-DL-C is working via the intended pathway:

Run a Palmitoyl-CoA control: Run a parallel well with Palmitoyl-CoA + Carnitine.

Add Etomoxir: Etomoxir should inhibit the Palmitoyl-CoA well (blocks CPT1) but should not

inhibit the Palmitoyl-DL-carnitine well (bypasses CPT1).

If Etomoxir inhibits your P-DL-C group, your P-DL-C may be contaminated with free fatty

acids, or CPT1 has a regulatory role in your specific cell type not previously described (rare).
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Source: Cayman Chemical

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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